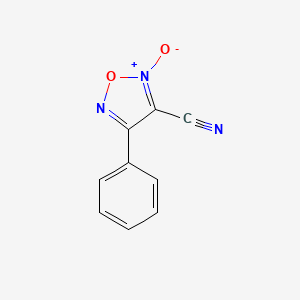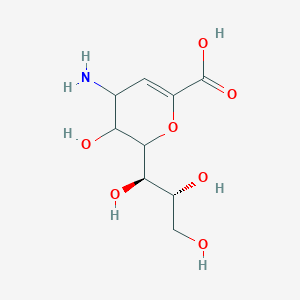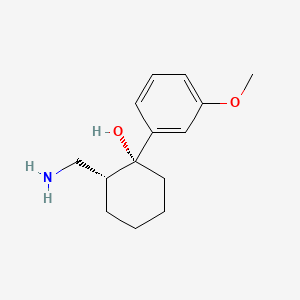
4-Phenyl-3-furoxancarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-3-furoxancarbonitrile is a 1,2,5-oxadiazole substituted by an oxido, cyano and phenyl groups at positions 2, 3 and 4, respectively . It is a vasodilator and inhibitor of platelet aggregation .
Molecular Structure Analysis
The most stable geometry of the molecule has been determined from the potential energy scan . The molecule has an empirical formula of C9H5N3O2 and a molecular weight of 187.15 .Chemical Reactions Analysis
4-Phenyl-3-furoxancarbonitrile affords nitric oxide under the action of thiol cofactors . Two principal products were isolated in the reaction with thiophenol: the phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole .Physical And Chemical Properties Analysis
4-Phenyl-3-furoxancarbonitrile is a powder that is soluble in ethanol (25 mg/mL to clear, colorless) . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Nitric Oxide Donation
4-Phenyl-3-furoxancarbonitrile: is known to release nitric oxide (NO) when mediated by thiol-containing cofactors . This property is significant because NO plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.
Vasodilation
As a vasodilator, this compound can cause the dilation of blood vessels, which helps to lower blood pressure and improve blood flow. It has potential applications in treating conditions like hypertension and angina .
Platelet Aggregation Inhibition
This compound acts as an inhibitor of platelet aggregation with an IC50 value of 200 nM . It could be used to prevent thrombosis, which is the formation of a blood clot inside a blood vessel, potentially leading to heart attacks and strokes.
Activation of Soluble Guanylyl Cyclase
4-Phenyl-3-furoxancarbonitrile: activates soluble guanylyl cyclase, an enzyme that catalyzes the synthesis of cyclic GMP (cGMP) from GTP . cGMP is an important second messenger that regulates various physiological processes, including smooth muscle relaxation and neuronal signaling.
Geroprotection
As a geroprotector, it supports healthy aging and may slow the biological aging process or extend lifespan. This application is particularly relevant in the field of gerontology and the development of anti-aging therapies .
Research Tool in Pharmacology
Due to its diverse biological activities, 4-Phenyl-3-furoxancarbonitrile can be used as a research tool in pharmacology to study the pathways and mechanisms of NO-related physiological processes .
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-3-furoxancarbonitrile is the soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the nitric oxide (NO) signaling pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .
Mode of Action
4-Phenyl-3-furoxancarbonitrile acts as a nitric oxide (NO) donor . It releases nitric oxide with the aid of thiol cofactors, even synthetic exogenous compounds such as thiophenol . The released NO then activates sGC, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a key secondary messenger .
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect various biochemical pathways. The most notable is the NO-cGMP signaling pathway , which leads to vasodilation and inhibition of platelet aggregation . This can have significant effects on blood flow and clotting, potentially impacting conditions like hypertension and thrombosis.
Pharmacokinetics
Its solubility in ethanol suggests that it may be well-absorbed in the body
Result of Action
The activation of sGC by 4-Phenyl-3-furoxancarbonitrile leads to vasodilation and inhibition of platelet aggregation . These effects can have significant impacts at the molecular and cellular levels, potentially improving blood flow and reducing the risk of clot formation.
Action Environment
The action of 4-Phenyl-3-furoxancarbonitrile can be influenced by various environmental factors. For instance, the presence of thiol-containing cofactors is necessary for it to release NO . Additionally, its stability may be affected by storage conditions, as it is recommended to be stored at 2-8°C
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJGTWUVVVOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3-furoxancarbonitrile | |
Q & A
Q1: What is the primary mechanism of action for 4-Phenyl-3-furoxancarbonitrile?
A1: 4-Phenyl-3-furoxancarbonitrile acts as a nitric oxide (NO) donor in the presence of thiol cofactors. [] This NO release mechanism differentiates it from direct NO donors like S-nitrosoglutathione. Research suggests that thiols like thiophenol react with 4-Phenyl-3-furoxancarbonitrile, leading to the formation of phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. [] The precise mechanism underlying this reaction and the subsequent NO release requires further investigation.
Q2: What are the documented biological effects of 4-Phenyl-3-furoxancarbonitrile?
A2: Studies demonstrate that 4-Phenyl-3-furoxancarbonitrile exhibits several notable biological activities:
- Vasodilation: It effectively relaxes precontracted rat thoracic aorta strips, suggesting its potential as a vasodilator. []
- Platelet Aggregation Inhibition: It acts as a potent inhibitor of platelet aggregation. []
- Soluble Guanylate Cyclase Activation: It efficiently activates soluble guanylate cyclase in rat lungs, hinting at its potential involvement in cGMP-mediated pathways. []
- Retinal Function Recovery: While less pronounced than the direct NO donor S-nitrosoglutathione, 4-Phenyl-3-furoxancarbonitrile shows promise in enhancing the recovery of retinal function after ischemic injury, likely through its NO-releasing properties. []
Q3: How does the efficacy of 4-Phenyl-3-furoxancarbonitrile as an NO donor compare to other NO-donating compounds?
A3: Research comparing 4-Phenyl-3-furoxancarbonitrile to S-nitrosoglutathione (GSNO) in a model of retinal ischemia-reperfusion injury revealed that while both compounds aided in b-wave recovery, GSNO displayed a more potent effect. [] This suggests that direct NO donors like GSNO might have superior efficacy compared to 4-Phenyl-3-furoxancarbonitrile, which relies on thiol-mediated NO release.
Q4: Are there any known structural analogs of 4-Phenyl-3-furoxancarbonitrile with similar biological activity?
A4: A trimeric derivative of the furoxan system, formed through a potential dimerization of the intermediate 4-phenyl-3-furoxancarbonitrile oxide, has been synthesized and found to possess significant vasodilatory and platelet antiaggregatory activity. [] This finding underscores the potential of exploring structural modifications within the furoxan class for enhanced biological activity and paves the way for future structure-activity relationship (SAR) studies.
Q5: What research tools have been utilized to study the biological activity of 4-Phenyl-3-furoxancarbonitrile?
A5: Researchers have employed a range of techniques to investigate the effects of 4-Phenyl-3-furoxancarbonitrile:
- Organ bath studies: Used to assess its vasodilatory effects on isolated rat thoracic aorta. []
- Platelet aggregation assays: Utilized to determine its potency as an inhibitor of platelet aggregation. []
- Electroretinography: Employed to evaluate its impact on retinal function recovery following ischemic injury in animal models. []
- High-content screening (HCS) assays: 4-Phenyl-3-furoxancarbonitrile was identified as a potential inhibitor of glucocorticoid receptor (GR) nuclear translocation in a cell-based HCS assay. [] This suggests its potential to modulate intracellular trafficking pathways, although the specific mechanisms require further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)



![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)




![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)